Cas no 1992023-57-0 (3-Bromo-2-fluoro-5-iodobenzoic acid)

3-Bromo-2-fluoro-5-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-2-fluoro-5-iodobenzoic acid
- 3-Bromo-2-fluoro-5-iodobenzoic acid
-
- Inchi: 1S/C7H3BrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
- InChI Key: MQOQPSMGEAEXQU-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=C(C(=O)O)C=1)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
3-Bromo-2-fluoro-5-iodobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PX9-500mg |
3-bromo-2-fluoro-5-iodobenzoic acid |
1992023-57-0 | 500mg |
$466.00 | 2023-12-14 | ||
Aaron | AR021PX9-5g |
3-Bromo-2-fluoro-5-iodobenzoic Acid |
1992023-57-0 | 95% | 5g |
$794.00 | 2025-02-12 | |
Aaron | AR021PX9-100mg |
3-Bromo-2-fluoro-5-iodobenzoic Acid |
1992023-57-0 | 95% | 100mg |
$217.00 | 2025-02-12 | |
Aaron | AR021PX9-250mg |
3-Bromo-2-fluoro-5-iodobenzoic Acid |
1992023-57-0 | 95% | 250mg |
$282.00 | 2025-02-12 | |
Aaron | AR021PX9-1g |
3-Bromo-2-fluoro-5-iodobenzoic Acid |
1992023-57-0 | 95% | 1g |
$390.00 | 2025-02-12 |
3-Bromo-2-fluoro-5-iodobenzoic acid Related Literature
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 3-Bromo-2-fluoro-5-iodobenzoic acid
Research Briefing on 3-Bromo-2-fluoro-5-iodobenzoic Acid (CAS: 1992023-57-0) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Bromo-2-fluoro-5-iodobenzoic acid (CAS: 1992023-57-0) has emerged as a versatile building block in medicinal chemistry and drug discovery due to its unique halogen-rich structure. This trifunctionalized benzoic acid derivative has recently gained significant attention in the development of novel pharmaceuticals and chemical probes, particularly in targeted protein degradation and PET radiotracer synthesis. Recent studies highlight its utility as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's effectiveness as a precursor for developing Bruton's tyrosine kinase (BTK) degraders. The presence of three distinct halogen atoms allows for sequential cross-coupling reactions, enabling precise structural modifications. The 2-fluoro substituent was found to significantly enhance metabolic stability compared to non-fluorinated analogs, while the iodine atom served as an ideal handle for subsequent radioiodination in diagnostic applications.
Recent advances in synthetic methodology have improved the accessibility of 3-Bromo-2-fluoro-5-iodobenzoic acid. A 2024 Nature Protocols paper detailed an optimized three-step synthesis from commercially available 2-fluoro-5-iodobenzoic acid, achieving an overall yield of 68% with excellent purity (>99%). This development has facilitated its broader adoption in high-throughput screening libraries and structure-activity relationship (SAR) studies.
The compound's unique properties have been particularly valuable in CNS drug development. Research published in ACS Chemical Neuroscience (2024) utilized this building block to create novel σ-1 receptor ligands with improved blood-brain barrier permeability. The fluorine atom enabled 19F NMR studies of compound-receptor interactions, while the iodine provided a site for potential radioisotope labeling for imaging studies.
Emerging applications in radiopharmaceuticals have further expanded the utility of 3-Bromo-2-fluoro-5-iodobenzoic acid. A recent Clinical Cancer Research study (2024) reported its use in developing 18F-labeled PSMA inhibitors for prostate cancer imaging. The bromine atom served as an excellent leaving group for nucleophilic aromatic substitution with [18F]fluoride, demonstrating the compound's multimodal potential in both therapeutic and diagnostic applications.
Future research directions include exploring its use in covalent inhibitor design and as a scaffold for developing novel kinase inhibitors. The compound's ability to participate in diverse chemical transformations while maintaining favorable physicochemical properties positions it as a valuable tool for addressing current challenges in drug discovery, particularly in the development of targeted therapies for oncology and neurodegenerative diseases.
1992023-57-0 (3-Bromo-2-fluoro-5-iodobenzoic acid) Related Products
- 84625-02-5(Methyl 6-isopropylnicotinate)
- 1806889-87-1(4-Amino-2-(aminomethyl)-3-(difluoromethyl)-6-methoxypyridine)
- 172940-58-8((2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid)
- 1839098-04-2(Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate)
- 1105207-52-0(N-(2-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide)
- 1184172-10-8(2-Chloro-3-fluoro-4-methoxypyridine)
- 1091443-86-5(4-(2,2-dimethylpropanamido)-N-2-(2-methoxy-5-methylbenzenesulfonamido)ethylbenzamide)
- 1380331-21-4(Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate)
- 953904-11-5(3-(Aminomethyl)-N-propylbenzenesulfonamide)
- 732288-18-5(2-cyano-N-(3-ethoxypropyl)-3-(2-fluorophenyl)prop-2-enamide)




